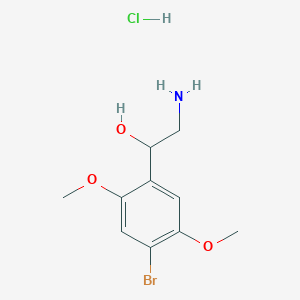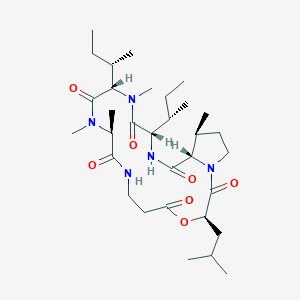
Homodestcardin
Vue d'ensemble
Description
Homodestcardin is a cyclic depsipeptide fungal metabolite that has been found in T. roseum and has immunosuppressant activity . It inhibits concanavalin A-induced proliferation of isolated mouse T cells with an IC50 value of 0.86 μM .
Synthesis Analysis
Homodestcardin, characterized as a cyclohexadepsipeptide of the trichomide series, is produced by T. longibrachiatum .Molecular Structure Analysis
The molecular formula of Homodestcardin is C32H55N5O7 . It has a molecular weight of 621.81 .Physical And Chemical Properties Analysis
Homodestcardin is a solid substance . It is soluble in organic solvents such as ethanol, methanol, DMSO, and dichloromethane . The molecular weight of Homodestcardin is 621.81, and its molecular formula is C32H55N5O7 .Applications De Recherche Scientifique
Homology and Gene Relationships
- OrthoFinder: Improving Accuracy in Orthogroup Inference
OrthoFinder, a novel algorithm, significantly enhances the accuracy of orthogroup inference by resolving a previously undetected gene length bias. This advancement is vital for identifying homology relationships between sequences, which is fundamental to biological research. The algorithm demonstrated its utility by classifying transcription factor gene families in plants, uncovering 6.9 million previously unobserved relationships, highlighting its importance in understanding gene relationships and homology, potentially including Homodestcardin (Emms & Kelly, 2015).
Collaboration Patterns in Scientific Research
- Homophily and Focus Constraint in Collaborative Scientific Research
This study investigates homophily and focus constraint's role in shaping collaborative scientific research. It analyzes the selection of collaboration partners based on research specialties, status positions, and the influence of institutional and geographic constraints. This research provides insights into collaboration dynamics in scientific fields, potentially including those studying Homodestcardin (Evans, Lambiotte, & Panzarasa, 2011).
Homology Modelling in Structural Biology
- SWISS-MODEL: Enhancing Homology Modelling Techniques
SWISS-MODEL is a significant development in structural biology, focusing on homology modelling of protein structures and complexes. It allows users, including non-experts, to generate reliable protein models, which is crucial for understanding complex biological structures and functions, potentially including Homodestcardin (Waterhouse et al., 2018).
Understanding Gene and Protein Relationships
- Homology and Mutation Model Analysis in Population Genetics
This research delves into homoplasy and mutation models in population genetics, specifically in microsatellite loci. Understanding these elements is crucial for interpreting the genetic variability and evolution, which can be applied to studies involving Homodestcardin (Estoup, Jarne, & Cornuet, 2002).
Mécanisme D'action
Homodestcardin is a cyclic depsipeptide fungal metabolite that has been found in T. roseum and has immunosuppressant activity . This article will delve into the various aspects of Homodestcardin’s mechanism of action.
Target of Action
Homodestcardin primarily targets isolated mouse T cells . T cells play a crucial role in the immune response, and their proliferation is a key aspect of the body’s defense mechanism against pathogens.
Mode of Action
Homodestcardin interacts with its target by inhibiting the proliferation of isolated mouse T cells . This interaction results in the suppression of the immune response, which is why Homodestcardin is classified as an immunosuppressant.
Biochemical Pathways
It is known that the compound inhibits the activation of concanavalin a (con a), a potent t cell activator . This inhibition likely disrupts the normal signaling pathways involved in T cell proliferation, leading to its immunosuppressive effects.
Result of Action
The primary result of Homodestcardin’s action is the suppression of the immune response. By inhibiting T cell proliferation, Homodestcardin reduces the body’s ability to mount an immune response . This can be beneficial in situations where the immune response is overactive or harmful, such as in autoimmune diseases or organ transplantation.
Safety and Hazards
Propriétés
IUPAC Name |
(3R,10S,13S,16S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N5O7/c1-11-19(5)25-31(42)36(10)27(20(6)12-2)32(43)35(9)22(8)28(39)33-15-13-24(38)44-23(17-18(3)4)30(41)37-16-14-21(7)26(37)29(40)34-25/h18-23,25-27H,11-17H2,1-10H3,(H,33,39)(H,34,40)/t19-,20-,21-,22-,23+,25-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPPDKJKKDOWTJ-MKUQIKACSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC(C)C)C)C)C(C)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)CC(C)C)C)C)[C@@H](C)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homodestcardin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




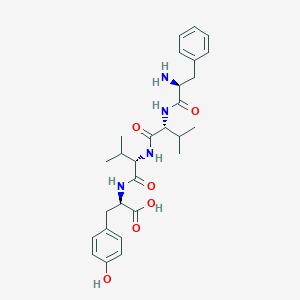

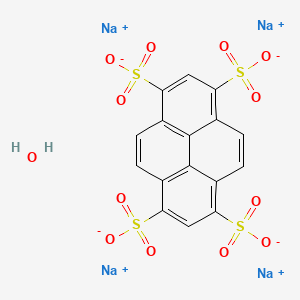
![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)

![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)
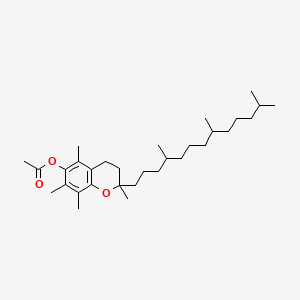

![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)

